Ethyl 3-(5-chloropyridin-3-yl)-3-oxopropanoate

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship

Ethyl 3-(5-chloropyridin-3-yl)-3-oxopropanoate is a small-molecule β-ketoester derivative belonging to the class of chlorinated pyridine compounds. It is characterized by a molecular formula of C₁₀H₁₀ClNO₃ and a molecular weight of 227.64 g/mol.

Molecular Formula C10H10ClNO3
Molecular Weight 227.64 g/mol
Cat. No. B12076040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(5-chloropyridin-3-yl)-3-oxopropanoate
Molecular FormulaC10H10ClNO3
Molecular Weight227.64 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C1=CC(=CN=C1)Cl
InChIInChI=1S/C10H10ClNO3/c1-2-15-10(14)4-9(13)7-3-8(11)6-12-5-7/h3,5-6H,2,4H2,1H3
InChIKeyPYPFHFZVJLZRRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(5-chloropyridin-3-yl)-3-oxopropanoate: Pyridine-Based β-Ketoester Intermediate for Pharmaceutical and Agrochemical Research


Ethyl 3-(5-chloropyridin-3-yl)-3-oxopropanoate is a small-molecule β-ketoester derivative belonging to the class of chlorinated pyridine compounds . It is characterized by a molecular formula of C₁₀H₁₀ClNO₃ and a molecular weight of 227.64 g/mol . The compound serves as a versatile intermediate in organic synthesis, with its chloropyridine moiety enabling cross-coupling reactions and the β-ketoester group facilitating derivatization [1]. It is commonly employed in pharmaceutical and agrochemical research for constructing heterocyclic scaffolds, and it is commercially available with typical purities of 95% or higher for research and development applications .

Heterocyclic scaffold building block
3-Pyridyl regioisomer for selective cross-coupling
β-Ketoester for cyclization (pyrazole, isoxazole)

Why Ethyl 3-(5-chloropyridin-3-yl)-3-oxopropanoate Cannot Be Casually Replaced by Common Pyridine Analogs


Within the family of 5-chloropyridine β-ketoesters, seemingly minor structural variations profoundly alter reactivity and application suitability. The 3-pyridyl isomer places the chlorine and ketone groups at distinct positions compared to the 2-pyridyl analog, impacting electronic distribution and steric accessibility in cross-coupling reactions [1]. Furthermore, the choice of ester group (ethyl vs. methyl) significantly influences the compound's lipophilicity (XLogP3), which in turn affects its solubility and behavior in biological assays [2]. Generic substitution without considering these specific structural parameters risks failed synthetic outcomes or misinterpreted biological results, making precise compound selection critical for reproducible research.

Aspect
Target Compound
Common Substitute
Risk
Regiochemistry
3-Pyridyl
2-Pyridyl analog
May shift cross-coupling selectivity
Ester group
Ethyl ester (higher lipophilicity)
Methyl ester (lower lipophilicity)
May alter solubility and membrane permeability in assays

Ethyl 3-(5-chloropyridin-3-yl)-3-oxopropanoate: Quantified Differentiation and Comparative Performance Data


Regioisomeric Distinction: 3-Pyridyl vs. 2-Pyridyl Substitution in β-Ketoester Building Blocks

The target compound is a 3-pyridyl regioisomer, contrasting with the more common 2-pyridyl analog (e.g., ethyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate) . The position of the nitrogen atom in the pyridine ring dictates the electronic nature of the heterocycle. While both isomers share the same molecular formula and weight (C₁₀H₁₀ClNO₃, 227.64 g/mol), their InChIKeys and SMILES notations are distinct, confirming unique connectivity . This regioisomerism directly influences the regioselectivity of metal-catalyzed cross-couplings, which are critical for building diverse compound libraries.

Regioisomeric distinction
Head-to-head
3-Pyridyl isomer (distinct connectivity) vs 2-Pyridyl isomer
Regiochemistry dictates cross-coupling selectivity
Structural data from vendor databases
Organic Synthesis Medicinal Chemistry Structure-Activity Relationship

Lipophilicity Shift: Ethyl vs. Methyl Ester Impact on Physicochemical Properties

The ethyl ester of 3-(5-chloropyridin-3-yl)-3-oxopropanoate demonstrates a computed XLogP3 value of 1.6, compared to 1.5 for the methyl ester analog (methyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate) [1]. While this difference is modest, it represents a measurable increase in lipophilicity. The higher XLogP3 suggests enhanced membrane permeability in cell-based assays and altered solubility profiles in organic solvents.

Lipophilicity shift
Reported
XLogP3 1.6 (ethyl ester) vs 1.5 (methyl ester)
Ethyl ester offers slightly higher lipophilicity
Computed property (PubChem XLogP3)
ADME Physicochemical Profiling Medicinal Chemistry

Commercial Availability and Purity Benchmarking: Ethyl 3-(5-chloropyridin-3-yl)-3-oxopropanoate

The target compound is commercially available from multiple vendors with a standard purity specification of ≥95% [1]. This is comparable to its close analogs: ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate (CAS 220731-02-2) is also offered at 95% purity , and ethyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate (CAS 1106953-35-8) is offered at 97% purity . The consistent availability at research-grade purity across multiple suppliers ensures reliable sourcing for synthetic projects.

Commercial purity benchmark
Specification review
Target: ≥95%; Analogs: 95–97%
Consistent with research-grade building blocks
Vendor product specifications
Chemical Procurement Synthetic Chemistry Building Blocks

Optimal Research Applications for Ethyl 3-(5-chloropyridin-3-yl)-3-oxopropanoate


Synthesis of 3,5-Disubstituted Pyridine Libraries for Kinase Inhibitor Development

The 3-pyridyl regioisomer is essential for constructing pyridine libraries with substitution at the 3- and 5-positions, a common motif in kinase inhibitors [1]. The β-ketoester group can be utilized in cyclization reactions to form pyrazoles, isoxazoles, or pyrimidines, while the chlorine at the 5-position serves as a handle for cross-coupling to introduce diverse aryl or heteroaryl groups . This specific regiochemistry is not accessible using the 2-pyridyl analog, making this compound a key intermediate for generating focused libraries.

Agrochemical Lead Optimization via Heterocycle Formation

In agrochemical research, chlorinated pyridine derivatives are valued for their insecticidal and fungicidal properties [2]. Ethyl 3-(5-chloropyridin-3-yl)-3-oxopropanoate can be employed as a precursor to fused heterocyclic systems (e.g., imidazo[1,2-a]pyridines) through condensation and cyclization reactions . Its well-defined reactivity profile allows for predictable derivatization in multi-step synthetic routes targeting novel crop protection agents.

Physicochemical Property Modulation in Early-Stage Drug Discovery

The ethyl ester provides a slightly higher lipophilicity (XLogP3 1.6) compared to the methyl analog (XLogP3 1.5) [3]. For research programs optimizing the ADME profile of a chemical series, this compound serves as a building block to introduce incremental increases in logP while retaining the core 5-chloro-3-pyridyl pharmacophore. This allows for systematic exploration of structure-property relationships without altering the key binding elements.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
3-Pyridyl regiochemistry
Cross-coupling and cyclization pathways
Agrochemical heterocycle synthesis
Chlorine/β-ketoester dual reactivity
Fused heterocycle formation
Physicochemical property modulation
Ethyl ester lipophilicity
Solubility and permeability assays
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